Methyl 5-bromo-2-methylfuran-3-carboxylate

Description

The exact mass of the compound Methyl 5-bromo-2-methylfuran-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-bromo-2-methylfuran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-2-methylfuran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3/c1-4-5(7(9)10-2)3-6(8)11-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEFZABRNVWGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573791 | |

| Record name | Methyl 5-bromo-2-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345891-28-3 | |

| Record name | Methyl 5-bromo-2-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-bromo-2-methylfuran-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-bromo-2-methylfuran-3-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Molecular Attributes

Methyl 5-bromo-2-methylfuran-3-carboxylate is a key synthon for chemists engaged in the development of novel bioactive molecules. A thorough understanding of its fundamental properties is the first step in its effective utilization.

Chemical and Physical Properties

The key molecular and physical properties of Methyl 5-bromo-2-methylfuran-3-carboxylate are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Weight | 219.03 g/mol | [1] |

| Molecular Formula | C₇H₇BrO₃ | [1] |

| CAS Number | 345891-28-3 | [2] |

| IUPAC Name | methyl 5-bromo-2-methylfuran-3-carboxylate | [2] |

| Canonical SMILES | COC(=O)C1=C(OC(=C1)Br)C | [2] |

| Physical Form | Solid | N/A |

| Storage Conditions | -20°C, under inert gas | [1] |

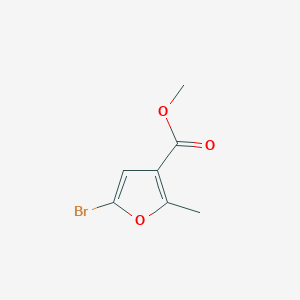

Structural Diagram

The molecular structure of Methyl 5-bromo-2-methylfuran-3-carboxylate is pivotal to its reactivity. The electron-withdrawing carboxylate group and the bromine atom influence the electron density of the furan ring, while the methyl group provides a steric and electronic contribution.

Caption: 2D structure of Methyl 5-bromo-2-methylfuran-3-carboxylate.

Synthetic Pathways and Considerations

While a specific, documented synthesis for Methyl 5-bromo-2-methylfuran-3-carboxylate is not available in peer-reviewed literature, a plausible synthetic route can be conceptualized based on known furan chemistry. A common approach would involve the bromination of a suitable precursor. For instance, the synthesis could potentially start from methyl 2-methylfuran-3-carboxylate.

Hypothetical Synthesis Workflow

The following workflow outlines a potential synthetic approach. It is important to note that this is a theoretical pathway and would require experimental validation and optimization.

Caption: A potential workflow for the synthesis of the target compound.

Causality in Experimental Choices

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred for the selective bromination of electron-rich heterocycles like furans, as it provides a low concentration of bromine, minimizing side reactions. The reaction is typically initiated by a radical initiator like AIBN or light.

-

Solvent Selection: A non-polar solvent such as carbon tetrachloride (CCl₄) or a polar aprotic solvent like dimethylformamide (DMF) is commonly used. The choice of solvent can influence the reaction rate and selectivity.

-

Reaction Temperature: Bromination reactions of furans are often conducted at or below room temperature to control the reactivity and prevent the formation of polybrominated byproducts.

-

Purification: Column chromatography is a standard method for purifying organic compounds. The choice of eluent (a mixture of non-polar and polar solvents) is critical for achieving good separation of the desired product from any unreacted starting material and byproducts.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental data for Methyl 5-bromo-2-methylfuran-3-carboxylate is not publicly available, the expected spectroscopic signatures can be predicted.

| Analytical Method | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons of the ester group (singlet, ~3.8 ppm), the methyl protons on the furan ring (singlet, ~2.4 ppm), and the remaining proton on the furan ring (singlet, ~6.5 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester (~165 ppm), the carbons of the furan ring (in the range of 110-160 ppm), the methyl carbon of the ester (~52 ppm), and the methyl carbon on the furan ring (~14 ppm). |

| Mass Spectrometry | The molecular ion peak (M+) and the isotopic pattern characteristic of a compound containing one bromine atom (M+ and M+2 peaks in approximately a 1:1 ratio). |

| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretch of the ester group (~1720 cm⁻¹), and characteristic peaks for C-O and C-Br bonds. |

Applications in Drug Discovery and Agrochemicals

Methyl 5-bromo-2-methylfuran-3-carboxylate is a valuable building block due to its potential for diversification through cross-coupling reactions.[1]

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the furan ring is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a new carbon-carbon bond by coupling the furan derivative with a variety of organoboron compounds, such as arylboronic acids. This is a powerful method for synthesizing biaryl and hetero-biaryl structures, which are common motifs in biologically active molecules.

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

The resulting aryl-substituted furan derivatives can be further modified, for example, by hydrolysis of the ester to the corresponding carboxylic acid, to generate a library of compounds for screening in drug discovery and agrochemical research programs.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials. The recommended storage condition is -20°C under an inert gas.[1]

Conclusion

Methyl 5-bromo-2-methylfuran-3-carboxylate is a synthetically useful building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its utility primarily stems from the presence of a bromine atom that can be readily functionalized via cross-coupling reactions. Although detailed, peer-reviewed experimental data for this specific compound is sparse, its chemical behavior can be reliably predicted based on the well-established chemistry of furan derivatives. Further research into the synthesis and reactivity of this compound would be a valuable contribution to the field of synthetic organic chemistry.

References

-

MySkinRecipes. Methyl 5-bromo-2-methylfuran-3-carboxylate. Available at: [Link]

-

MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

-

ResearchGate. Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Available at: [Link]

Sources

Introduction: The Structural Elucidation of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 5-bromo-2-methylfuran-3-carboxylate

Methyl 5-bromo-2-methylfuran-3-carboxylate is a polysubstituted furan derivative of significant interest in synthetic organic chemistry. Its structure incorporates multiple functional groups—a halogen, an ester, and a methyl group—on a furan scaffold, making it a valuable intermediate for the synthesis of complex pharmaceuticals and agrochemicals[1]. The precise arrangement of these substituents is critical to its reactivity and the properties of its downstream products. Therefore, unambiguous structural confirmation is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 5-bromo-2-methylfuran-3-carboxylate. As a Senior Application Scientist, this paper moves beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting spectral features. We will delve into the rationale behind chemical shift predictions, explore the influence of substituent effects, and provide a robust experimental framework for acquiring high-quality data. This document is intended for researchers, chemists, and drug development professionals who rely on NMR for routine characterization and novel compound discovery.

Molecular Structure and Key NMR-Active Nuclei

To facilitate a clear discussion, the molecular structure of Methyl 5-bromo-2-methylfuran-3-carboxylate is presented below with a standardized numbering scheme. This numbering will be used consistently for all spectral assignments.

Figure 1: Structure of Methyl 5-bromo-2-methylfuran-3-carboxylate with IUPAC numbering.

The molecule possesses three distinct sets of protons (¹H) and seven unique carbon (¹³C) environments, each expected to produce a distinct signal in its respective NMR spectrum.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and their proximity to other protons. For Methyl 5-bromo-2-methylfuran-3-carboxylate, we anticipate three distinct signals.

-

Furan Ring Proton (H-4): There is a single proton attached to the furan ring at the C-4 position. Its chemical shift is influenced by several factors. The adjacent oxygen atom in the ring is strongly electronegative, which generally deshields furan protons. The electron-withdrawing carboxylate group at C-3 will further deshield H-4. In contrast, the methyl group at C-2 is weakly electron-donating. Based on data for similar substituted furans, the chemical shift for this proton is expected to be in the aromatic region, significantly downfield. For instance, in Methyl 5-methylfuran-2-carboxylate, the H-4 proton appears at δ 6.11 ppm[2]. The replacement of a methyl group at C-5 with an electron-withdrawing bromine atom will likely cause a further downfield shift. Therefore, a chemical shift in the range of δ 6.3-6.5 ppm is a reasonable prediction. This proton has no adjacent protons, so it will appear as a singlet (s) .

-

Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent. They are attached to an oxygen atom, which deshields them relative to an alkyl C-H bond. Their typical chemical shift range is δ 3.5-4.0 ppm. In the structurally related Methyl 5-methylfuran-2-carboxylate, this signal appears at δ 3.87 ppm[2]. We predict a similar value of approximately δ 3.8 ppm for the target molecule, appearing as a sharp singlet (s) with an integration of 3H.

-

Ring Methyl Protons (C2-CH₃): The three protons of the methyl group at the C-2 position are also equivalent. These protons are attached to an sp²-hybridized carbon of the furan ring, placing them slightly more downfield than a typical alkane methyl group. In Ethyl 5-methylfuran-2-carboxylate, this methyl signal is observed at δ 2.35 ppm[2]. A similar chemical shift of around δ 2.4 ppm is predicted here. This signal will be a singlet (s) with an integration of 3H.

Predicted ¹H NMR Data Summary

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 (furan) | ~ 6.4 | Singlet (s) | 1H |

| -COOCH₃ (ester) | ~ 3.8 | Singlet (s) | 3H |

| C2-CH₃ (ring) | ~ 2.4 | Singlet (s) | 3H |

¹³C NMR Spectral Analysis: Deciphering the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their electronic environment and hybridization. For the title compound, seven distinct carbon signals are expected. The analysis of substituent-induced chemical shifts (SCS) is crucial for assigning these signals[3][4].

-

Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is the most deshielded carbon in the molecule due to the strong deshielding effect of the double-bonded oxygen and the single-bonded oxygen. This signal is characteristically found far downfield, typically in the range of δ 160-170 ppm .

-

Furan Ring Carbons (C-2, C-3, C-4, C-5):

-

C-2 & C-5: These carbons, being adjacent to the ring oxygen, are generally the most deshielded of the ring carbons[5]. In this molecule, C-2 is attached to a methyl group (weakly shielding) and C-5 is attached to a bromine atom. The electronegativity of bromine causes a significant inductive deshielding effect. However, the "heavy atom effect" of bromine can also cause the C-5 signal to be broader and shifted upfield compared to what electronegativity alone would suggest. Given these competing effects, C-2, which is also part of the more substituted side of the ring, is predicted to be significantly downfield, likely around δ 150-155 ppm . The C-5 carbon, bonded to bromine, is expected to be in the δ 118-125 ppm range.

-

C-3 & C-4: These carbons are further from the ring oxygen and thus generally more shielded than C-2 and C-5. C-3 is directly attached to the electron-withdrawing carboxylate group, which will deshield it. C-4 is attached to a proton and is adjacent to the bromine-bearing C-5 and the ester-bearing C-3. The signal for C-3 is predicted around δ 115-120 ppm , while the C-4 signal is expected to be the most shielded of the ring carbons, likely appearing around δ 110-115 ppm .

-

-

Ester Methyl Carbon (-OCH₃): The carbon of the ester's methyl group is attached to an oxygen atom, placing its signal in the typical range for such groups, predicted to be around δ 51-53 ppm .

-

Ring Methyl Carbon (C2-CH₃): The carbon of the methyl group attached to the furan ring is the most shielded carbon in the molecule. It is expected to appear at the highest field, likely in the range of δ 13-15 ppm .

Predicted ¹³C NMR Data Summary

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| -C =O (ester) | ~ 162 |

| C -2 | ~ 152 |

| C -5 | ~ 122 |

| C -3 | ~ 118 |

| C -4 | ~ 112 |

| -COOC H₃ (ester) | ~ 52 |

| C2-C H₃ (ring) | ~ 14 |

Experimental Protocol: A Self-Validating Workflow

Acquiring high-fidelity, reproducible NMR data requires a meticulous and standardized approach. The following protocol is designed to ensure data integrity for the characterization of Methyl 5-bromo-2-methylfuran-3-carboxylate.

Workflow for NMR Analysis

Figure 2: Standardized workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Methyl 5-bromo-2-methylfuran-3-carboxylate.

-

Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice as it is a relatively non-polar aprotic solvent that readily dissolves many organic compounds and has a well-defined residual peak for calibration (δ 7.26 ppm)[6].

-

Dissolve the sample in approximately 0.6 mL of the deuterated solvent directly in a clean, dry vial before transferring the solution to a 5 mm NMR tube. This ensures complete dissolution and accurate concentration.

-

If absolute chemical shift referencing is required, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). However, for routine characterization, referencing to the residual solvent peak is standard practice[7].

-

-

Instrumental Setup and Data Acquisition:

-

The experiments should be performed on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion[6].

-

Locking and Shimming: After inserting the sample, the instrument's deuterium lock system should be engaged on the solvent signal. Automated or manual shimming procedures must be performed to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.

-

¹H NMR Acquisition: A standard single-pulse experiment is sufficient. Typical parameters include a 45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and the collection of 16 to 32 scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the low natural abundance of ¹³C, more scans (e.g., 512 to 1024) and a longer relaxation delay may be necessary to obtain a spectrum with an adequate signal-to-noise ratio, especially for the quaternary carbons (C-2, C-3, C-5, and the carbonyl).

-

-

Data Processing:

-

Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio before Fourier transformation.

-

Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

-

Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm for the ¹H spectrum and δ 77.16 ppm for the ¹³C spectrum[8].

-

For the ¹H spectrum, perform integration to determine the relative ratios of the protons corresponding to each signal.

-

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of Methyl 5-bromo-2-methylfuran-3-carboxylate. This guide provides a detailed predictive framework for both spectra, grounded in the fundamental principles of substituent effects on the furan ring system. The predicted ¹H spectrum is characterized by three distinct singlets corresponding to the furan proton, the ester methyl group, and the ring-bound methyl group. The ¹³C spectrum is predicted to show seven signals, with chemical shifts dictated by the electronic influence of the oxygen heteroatom, the bromine, and the methyl carboxylate group. By following the detailed, self-validating experimental protocol outlined, researchers can confidently acquire high-quality, reproducible data to confirm the identity and purity of this versatile chemical intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

Schneider, W. G., & Buckingham, A. D. (1959). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 37(5), 903-914. [Link]

-

Maccari, R., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1493. [Link]

-

Alvarez-Ibarra, C., Quiroga-Feijóo, M. L., & Toledano, E. (1998). An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Journal of the Chemical Society, Perkin Transactions 2, (7), 1647-1654. [Link]

-

Page, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333-5339. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link]

-

Li, W., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Chemistry, 2023, 1-8. [Link]

-

Jurkiewicz, P., et al. (2022). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. The Journal of Organic Chemistry, 87(8), 5296-5302. [Link]

-

Hearn, M. T. W. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry, 29(1), 107-113. [Link]

-

MySkinRecipes. (n.d.). Methyl 5-bromo-2-methylfuran-3-carboxylate. [Link]

-

Gal, M. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 629-635. [Link]

-

PubChem. (n.d.). Methyl 5-bromofuran-2-carboxylate. National Center for Biotechnology Information. [Link]

Sources

- 1. Methyl 5-bromo-2-methylfuran-3-carboxylate [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An analysis of substituent effects on 1 H and 13 C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calcul ... - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A706779H [pubs.rsc.org]

- 4. Sci-Hub. Carbon-13 chemical shifts in some substituted furans and thiophens / Australian Journal of Chemistry, 1976 [sci-hub.sg]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

FTIR spectrum of "Methyl 5-bromo-2-methylfuran-3-carboxylate"

An In-Depth Technical Guide to the FTIR Spectrum of Methyl 5-bromo-2-methylfuran-3-carboxylate

Introduction

Methyl 5-bromo-2-methylfuran-3-carboxylate is a polysubstituted furan derivative with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of its functional groups—a bromine atom, a methyl group, and a methyl ester—on the furan scaffold allows for a variety of subsequent chemical modifications, such as cross-coupling reactions.[1] Given its utility in synthetic chemistry, a thorough characterization of this compound is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and readily available analytical technique that provides a molecular fingerprint, offering valuable insights into the functional groups present in a molecule and its overall structure.

Predicted FTIR Spectrum Analysis: A Functional Group Approach

The infrared spectrum of Methyl 5-bromo-2-methylfuran-3-carboxylate is best understood by dissecting the molecule into its primary functional components and considering their characteristic vibrational modes.

The Furan Ring Vibrations

The furan ring, a five-membered aromatic heterocycle, gives rise to a series of characteristic absorption bands. The substitution pattern on the ring in Methyl 5-bromo-2-methylfuran-3-carboxylate will influence the precise location of these peaks.

-

C-H Stretching: The single C-H bond on the furan ring is expected to produce a stretching vibration at wavenumbers above 3000 cm⁻¹, typically in the range of 3100-3150 cm⁻¹.

-

Ring Stretching (C=C and C-O-C): The stretching vibrations of the carbon-carbon double bonds within the furan ring typically appear in the 1500-1650 cm⁻¹ region. Additionally, the asymmetric and symmetric stretching of the C-O-C group within the ring are characteristic. The asymmetric stretch is often found around 1180 cm⁻¹, while the symmetric stretch can be observed near 997 cm⁻¹.[2] Theoretical studies on furan and its derivatives have calculated these fundamental vibrations, providing a solid basis for their assignment.[3][4]

-

C-H In-Plane and Out-of-Plane Bending: The in-plane bending vibrations of the furan C-H bond are expected in the 1000-1300 cm⁻¹ region. The out-of-plane bending vibrations are typically observed at lower wavenumbers, often below 900 cm⁻¹.

The Methyl Ester Group Vibrations

The methyl ester (–COOCH₃) is a prominent feature in the IR spectrum, characterized by strong, well-defined absorption bands.

-

Carbonyl (C=O) Stretching: This is one of the most intense and easily identifiable peaks in the spectrum. For an ester, the C=O stretching vibration is expected in the range of 1720-1740 cm⁻¹.[5][6] The conjugation of the ester with the furan ring may slightly lower this frequency. The analysis of fatty acid methyl esters (FAMEs) consistently shows a strong carbonyl peak around 1745 cm⁻¹.[7]

-

C-O Stretching: Esters exhibit two distinct C-O stretching vibrations. The C-O stretch between the carbonyl carbon and the ester oxygen (C-O-C) is typically found in the 1250-1300 cm⁻¹ range and is usually strong and broad. The O-CH₃ stretch is expected in the 1000-1100 cm⁻¹ region.[6] Studies on FAMEs have identified a methoxy group stretching peak around 1197 cm⁻¹.[5]

-

Methyl Group Vibrations: The methyl group of the ester will also exhibit C-H stretching and bending vibrations, which will overlap with those of the methyl group attached to the furan ring.

The Methyl Group Vibrations

The methyl group (–CH₃) attached to the furan ring will have its own set of characteristic vibrations.

-

C-H Stretching: The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group are expected in the 2950-3000 cm⁻¹ region.

-

C-H Bending: The asymmetric bending (scissoring) vibration typically appears around 1450 cm⁻¹, while the symmetric bending (umbrella) mode is found near 1375 cm⁻¹.[5]

The Carbon-Bromine Bond Vibration

The presence of a bromine atom introduces a C-Br stretching vibration.

-

C-Br Stretching: The C-Br stretching frequency is typically observed in the fingerprint region of the spectrum, at lower wavenumbers. For aromatic bromine compounds, this peak is expected in the 500-600 cm⁻¹ range. Its intensity can vary.

Tabulated Summary of Predicted Absorptions

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-3150 | C-H Stretch | Furan Ring | Medium |

| 2950-3000 | C-H Stretch (Asymmetric & Symmetric) | Methyl Groups | Medium |

| 1720-1740 | C=O Stretch | Methyl Ester | Strong |

| 1500-1650 | C=C Ring Stretch | Furan Ring | Medium-Strong |

| ~1450 | C-H Bend (Asymmetric) | Methyl Groups | Medium |

| ~1375 | C-H Bend (Symmetric) | Methyl Groups | Medium |

| 1250-1300 | C-O-C Stretch (Asymmetric) | Methyl Ester | Strong |

| ~1180 | C-O-C Ring Stretch (Asymmetric) | Furan Ring | Medium-Strong |

| 1000-1100 | O-CH₃ Stretch | Methyl Ester | Strong |

| ~997 | C-O-C Ring Stretch (Symmetric) | Furan Ring | Medium |

| 500-600 | C-Br Stretch | Bromo Group | Medium-Weak |

Visualization of the Molecular Structure

To aid in the interpretation of the FTIR spectrum, the molecular structure of Methyl 5-bromo-2-methylfuran-3-carboxylate is presented below, with key functional groups highlighted.

Caption: Molecular structure of Methyl 5-bromo-2-methylfuran-3-carboxylate.

Experimental Protocol: FTIR Spectroscopy of a Solid Sample

For researchers seeking to acquire an experimental FTIR spectrum of Methyl 5-bromo-2-methylfuran-3-carboxylate or a similar solid compound, the following protocol outlines the standard procedure using the Attenuated Total Reflectance (ATR) technique, which is common for its simplicity and minimal sample preparation.

I. Objective: To obtain a high-quality FTIR spectrum of a solid sample for structural elucidation.

II. Materials and Equipment:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).

-

The solid sample of Methyl 5-bromo-2-methylfuran-3-carboxylate.

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

III. Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Confirm that the ATR accessory is correctly installed in the sample compartment.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol to remove any residues from previous measurements. Allow the crystal to air dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal, initiate the collection of a background spectrum.

-

This spectrum measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the instrument itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to create intimate contact without damaging the crystal.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

-

The resulting spectrum will be the absorbance of the sample, with the background spectrum automatically subtracted.

-

-

Data Analysis:

-

Use the spectrometer software to label the significant peaks in the spectrum.

-

Compare the peak positions (in cm⁻¹) with the predicted values and known correlation tables for functional groups.

-

-

Cleaning:

-

After the measurement is complete, release the pressure, remove the sample from the ATR crystal, and clean the crystal surface thoroughly with a solvent-dampened lint-free wipe.

-

Caption: Workflow for FTIR analysis using an ATR accessory.

Conclusion

The FTIR spectrum of Methyl 5-bromo-2-methylfuran-3-carboxylate is predicted to be rich in information, with distinct and characteristic peaks corresponding to its furan, methyl ester, methyl, and bromo functionalities. The most prominent features are expected to be the strong carbonyl (C=O) stretch of the ester group around 1720-1740 cm⁻¹ and the strong C-O stretching bands in the 1000-1300 cm⁻¹ region. The presence of the furan ring will be confirmed by its characteristic C-H and ring stretching vibrations. This in-depth guide provides a solid foundation for researchers to interpret experimental spectra, aiding in the confirmation of the synthesis and purity of this valuable chemical intermediate.

References

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. Available at: [Link]

-

Structure and vibrational spectra of bromine reservoir species from the atmospheric oxidations of bromoethane and bromopropane - ResearchGate. Available at: [Link]

-

Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil | Asian Journal of Applied Chemistry Research. Available at: [Link]

-

FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification - ResearchGate. Available at: [Link]

-

Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Methyl 5-bromo-2-methylfuran-3-carboxylate - MySkinRecipes. Available at: [Link]

-

Infrared Analysis of Fa y Acid Methyl Esters by Direct Deposi on after Gas Chromatography - Spectrometrics. Available at: [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. Available at: [Link]

-

A vibrational spectroscopic study on furan and its hydrated derivatives - ResearchGate. Available at: [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. Available at: [Link]

-

Methyl 5-bromofuran-2-carboxylate | C6H5BrO3 | CID 599633 - PubChem. Available at: [Link]

-

Tables of molecular vibrational frequencies, consolidated volume I - NIST Technical Series Publications. Available at: [Link]

-

Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile A Highly Polar Substituted Furan | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

Determining FAME in (bio) diesel | FT-IR Spectroscopy | ASTM D7371 DIN EN 14078. Available at: [Link]

Sources

- 1. Methyl 5-bromo-2-methylfuran-3-carboxylate [myskinrecipes.com]

- 2. ecommons.udayton.edu [ecommons.udayton.edu]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. journalajacr.com [journalajacr.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. youtube.com [youtube.com]

Whitepaper: The Furan Core - A Nexus for Innovation in Chemical Intermediate Synthesis and Drug Discovery

Abstract

The furan scaffold, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry and process development. Its unique electronic properties and ability to act as a versatile pharmacophore and a bioisosteric replacement for phenyl rings have cemented its role in a multitude of clinically significant therapeutics.[1][2][3] This technical guide provides an in-depth exploration of the discovery and synthesis of novel furan-based chemical intermediates. We move beyond simple recitation of protocols to dissect the causality behind synthetic choices, from foundational methods like the Paal-Knorr and Feist-Benary syntheses to the frontiers of metal-catalyzed C-H functionalization. This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental workflows, comparative data, and a forward-looking perspective on this indispensable heterocyclic core.

The Furan Scaffold: A Privileged Structure in Medicinal Chemistry

The prevalence of the furan ring in pharmaceuticals is a testament to its profound impact on molecular properties. It is not merely a passive linker but an active contributor to a compound's biological profile. Molecules incorporating this scaffold have demonstrated a vast spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and cardiovascular effects.[3][4][5]

The Furan Ring as a Bioisostere

A key driver of the furan scaffold's utility is its role as a bioisostere for the phenyl group.[3] Bioisosterism, the strategy of substituting atoms or groups with similar chemical or physical properties to create novel compounds with retained or enhanced biological activity, is a pillar of modern drug design.[6][7] Replacing a benzene ring with a furan ring can:

-

Enhance Metabolic Stability: The furan ring can alter the metabolic profile of a drug, often blocking sites of undesirable oxidative metabolism that may occur on a corresponding phenyl ring.

-

Improve Pharmacokinetic Profiles: The introduction of the heteroatom can modify polarity and solubility, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8]

-

Modulate Receptor Interactions: The oxygen heteroatom acts as a hydrogen bond acceptor and alters the electrostatic potential of the ring, which can lead to different and potentially more favorable interactions with biological targets.

Furan-Containing Drugs: A Snapshot of Therapeutic Diversity

The clinical success of furan-based drugs validates its importance. Notable examples include:

-

Nitrofurantoin: An antibiotic used to treat urinary tract infections.[5]

-

Ranitidine: An H2 receptor antagonist that decreases stomach acid production.[5][9]

-

Furosemide: A potent diuretic used to treat fluid build-up due to heart failure, liver scarring, or kidney disease.[5][10]

-

Amiodarone: An antiarrhythmic agent used to treat and prevent a number of types of irregular heartbeats.[10][11]

Core Synthetic Strategies for the Furan Ring

The synthesis of the furan ring can be broadly categorized into classical condensation reactions and modern catalytic methodologies. The choice of method is dictated by the desired substitution pattern, the sensitivity of functional groups, and the availability of starting materials.[12][13]

Classical Approaches: The Bedrock of Furan Synthesis

The Paal-Knorr Furan Synthesis

This remains one of the most reliable and straightforward methods for preparing substituted furans.[9][14] The core principle is the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[12][15]

-

Mechanistic Rationale: The reaction is initiated by the protonation of one carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the enol or enolate of the second carbonyl group to form a cyclic hemiacetal intermediate. A subsequent acid-catalyzed dehydration yields the stable aromatic furan ring.[12] The use of anhydrous conditions is critical to drive the equilibrium towards the dehydrated furan product.

-

Causality in Protocol Design: The choice of acid catalyst (protic acids like H₂SO₄, p-TsOH, or Lewis acids) and solvent is crucial.[12] A non-nucleophilic solvent like toluene is often employed, and the removal of water via a Dean-Stark apparatus is a self-validating system that visually confirms reaction progression and completion.

Caption: Paal-Knorr furan synthesis mechanism.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran

-

Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[12]

-

Reagents: Charge the flask with hexane-2,5-dione (11.4 g, 0.1 mol), toluene (100 mL), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.2 g).[12]

-

Reaction: Heat the mixture to reflux using a heating mantle. The azeotropic removal of water into the Dean-Stark trap provides a direct visual indicator of the reaction's progress.[12]

-

Monitoring: Continue reflux until water ceases to collect in the trap (typically 2-3 hours). Reaction completion can be verified by Thin Layer Chromatography (TLC) by observing the consumption of the hexane-2,5-dione starting material.[12]

-

Work-up: Allow the reaction to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (100 mL) to neutralize the acid catalyst.[12]

-

Extraction & Purification: Wash the organic layer sequentially with water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation to yield 2,5-dimethylfuran.

The Feist-Benary Furan Synthesis

-

Mechanistic Rationale: The reaction begins with the deprotonation of the acidic α-proton of the β-dicarbonyl compound by a mild base (e.g., pyridine, ammonia) to form a nucleophilic enolate.[17][19] This enolate then performs an SN2 attack on the α-carbon of the α-halo ketone, displacing the halide. The resulting intermediate undergoes a base-catalyzed intramolecular cyclization followed by dehydration to furnish the substituted furan.

-

Causality in Protocol Design: The choice of a mild base like pyridine is deliberate; strong bases could lead to unwanted side reactions, such as hydrolysis of ester groups on the β-dicarbonyl component or self-condensation.[17][19] The reaction is regioselective, yielding 2,5-disubstituted furans.[19]

Caption: Feist-Benary furan synthesis workflow.

Experimental Protocol: Feist-Benary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl acetoacetate (1.30 g, 10 mmol) in pyridine (20 mL).

-

Reagents: To the stirred solution, add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise at room temperature.[20]

-

Reaction: Heat the reaction mixture to reflux for 4 hours.

-

Monitoring: Track the progress of the reaction using TLC, observing the formation of the more nonpolar furan product.

-

Work-up: After cooling, pour the reaction mixture into a separatory funnel containing 1 M HCl (50 mL) and diethyl ether (50 mL). Shake and separate the layers.

-

Extraction & Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure furan derivative.[20]

Table 1: Comparative Analysis of Classical Furan Syntheses

| Feature | Paal-Knorr Synthesis | Feist-Benary Synthesis |

| Starting Materials | 1,4-Dicarbonyl compounds | α-Halo ketones & β-Dicarbonyls |

| Key Reagent | Acid catalyst (protic or Lewis) | Base catalyst (mild, e.g., pyridine) |

| Conditions | Often harsh (high temp, strong acid) | Generally milder (basic conditions) |

| Advantages | High yields, straightforward | Readily available starting materials |

| Limitations | 1,4-Dicarbonyls can be difficult to access | Yields can be moderate; potential side reactions |

Modern Catalytic Innovations

While classical methods are robust, modern organic synthesis demands greater efficiency, atom economy, and functional group tolerance. Metal catalysis has revolutionized the construction and functionalization of the furan core.

Metal-Catalyzed Cycloisomerizations

Catalysts based on palladium, gold, copper, and rhodium have enabled the synthesis of furans from a wide variety of starting materials under mild conditions.[21]

-

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for synthesizing polysubstituted furans from substrates like enyne acetates or (Z)-2-en-4-yn-1-ols.[21] These reactions often proceed through a cascade of catalytic steps, offering high efficiency and control.

-

Gold-Catalyzed Reactions: Gold catalysts, particularly in combination with other metals like copper, can facilitate one-pot, three-step reaction cascades to produce di-, tri-, and tetrasubstituted furans from simple starting materials.[21]

Direct C-H Functionalization

One of the most powerful modern strategies involves the direct functionalization of the furan ring's C-H bonds, bypassing the need for pre-functionalized substrates.[22][23] This approach is highly atom-economical.

-

Rationale and Challenges: The C5 position of the furan ring is the most electron-rich and sterically accessible, making it the most reactive site for electrophilic substitution.[23] Functionalization at the C3 or C4 positions is more challenging and often requires the use of a directing group to steer the catalyst to the desired position.

-

Catalytic Systems: Palladium catalysis is frequently used for direct arylation of furans, coupling them with aryl halides.[22] More recently, cost-effective cobalt(III) catalysts have been developed for C-H bond additions to aldehydes, followed by in-situ cyclization to form furans, including the first examples of Co(III)-catalyzed functionalization of alkenyl C-H bonds.[24]

From Synthesis to Application: A Drug Discovery Workflow

The synthesis of a novel furan intermediate is the first step in a long and complex drug discovery pipeline. The ultimate goal is to identify a candidate with optimal potency, selectivity, and ADMET properties.

Caption: A typical furan derivative drug discovery workflow.

Case Study: Furan-Based COX-2 Inhibitors

Many furan-containing compounds act as selective cyclooxygenase-2 (COX-2) inhibitors, a key target for anti-inflammatory drugs.[12] The COX-2 enzyme is a crucial component of the arachidonic acid pathway, which leads to the production of prostaglandins responsible for inflammation and pain.[12]

Caption: Role of furan derivatives in COX-2 inhibition.

The structure-activity relationship (SAR) is critical for optimizing potency. Small changes to the substituents on the furan ring can lead to significant differences in inhibitory activity.

Table 2: Anticancer Activity of Furan-Fused Chalcones (Illustrative SAR)

Chalcones possessing a furan ring have shown significant antiproliferative activity. The data below illustrates how the fusion of a furan ring can enhance cytotoxicity compared to a reference chalcone.[3]

| Compound | Key Structural Modification | Target Cell Line | IC₅₀ (µM) |

| 9 | 2',4'-dihydroxychalcone (Reference) | HL-60 | 305 |

| 8 | Furan ring fused to reference compound 9 | HL-60 | 17.2 |

| 7 | Asymmetrical dihydroxychalcone | HL-60 | 59.6 |

| 6a | Furan ring attached to compound 7 (Isomer 1) | HL-60 | 20.9 |

Data adapted from furan-based drug candidate guides to illustrate the principle of SAR.[3] The significant drop in the IC₅₀ value from 305 µM to 17.2 µM upon fusion of the furan ring highlights its powerful influence on biological activity.

Conclusion and Future Perspectives

The furan scaffold is a dynamic and highly fruitful platform for the discovery of novel chemical intermediates and therapeutic agents.[12] Classical synthetic routes provide a solid foundation, while continuous innovation in metal catalysis and C-H functionalization is broadening the horizons of what is synthetically achievable.[12][21]

The future of furan chemistry will likely be driven by several key areas:

-

Sustainable Synthesis: Developing greener, more sustainable routes from biomass-derived feedstocks like furfural will be paramount.[25]

-

Stereoselective Methods: The development of catalytic systems that can control stereochemistry will be crucial for synthesizing complex, chiral furan-containing molecules.

-

Computational Chemistry: Leveraging in silico tools for the rational design of next-generation furan-based drugs will accelerate the discovery process, allowing for the prediction of binding affinities and ADMET properties before a molecule is ever synthesized.

The versatility and proven track record of furan-based compounds ensure their continued prominence in the landscape of drug discovery and development for years to come.

References

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

MDPI. (2024, May 29). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Furans – Recent Advances | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, April 18). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved from [Link]

-

Frontiers. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]

-

Pharmacological activity of furan derivatives. (2024, December 10). Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of furans by base-catalyzed cyclization-isomerization of .beta.- and .gamma.-alkynyl allylic alcohols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of furan derivative in medicinal field. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

-

Taylor & Francis Online. (2012, March 30). Metal-catalyzed Furan Synthesis. A Review. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Retrieved from [Link]

-

ResearchGate. (2025, September 4). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Intermediates in the Paal-Knorr Synthesis of Furans. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct C−H activation reactions on furfurals. | Download Scientific Diagram. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of ring bioisosterism between drugs belonging to different therapeutic classes. Retrieved from [Link]

-

ScienceDirect. (n.d.). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Retrieved from [Link]

-

Kobe University Repository. (2009, July 22). C-H and C-Si Functionalizations of Furan Derivatives. Palladium-catalyzed Homocoupling and Arylation Reactions. Retrieved from [Link]

-

Slideshare. (n.d.). Applications of furan and its derivative. Retrieved from [Link]

-

Bioisosterism: A Rational Approach in Drug Design. (n.d.). Retrieved from [Link]

-

RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

-

MDPI. (n.d.). Dose–Effect Relationship of the Immunotoxicity, Neurotoxicity, Gastrointestinal Toxicity, and Hepatotoxicity of the Maillard Reaction Product 2-Acetylfuran. Retrieved from [Link]

-

BioScience Academic Publishing. (2025, April 16). Furan Derivatives and Their Role in Pharmaceuticals. Retrieved from [Link]

-

Wiley Online Library. (2010, September 15). Feist‐Bénary Reaction. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2023, July 8). Electro Organic Feist–Benary Reaction for the Synthesis of Some New Spiro Dihydrofuran Derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wisdomlib.org [wisdomlib.org]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biojournals.us [biojournals.us]

- 11. jsynthchem.com [jsynthchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Furan synthesis [organic-chemistry.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives [mdpi.com]

Methodological & Application

The Strategic Utility of Methyl 5-bromo-2-methylfuran-3-carboxylate in Complex Molecule Synthesis: Application Notes and Protocols

For the discerning synthetic chemist, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. Among the vast arsenal of available building blocks, substituted heterocyclic systems hold a place of prominence, offering a pre-installed scaffold that can be elaborated upon with precision and control. This guide delves into the multifaceted applications of Methyl 5-bromo-2-methylfuran-3-carboxylate , a versatile and highly functionalized furan derivative, in the realm of total synthesis. We will explore the rationale behind its use, provide detailed protocols for its key transformations, and illustrate its potential in the context of assembling biologically active natural products.

The Furan Moiety: A Privileged Scaffold in Natural Products and Pharmaceuticals

The furan ring is a recurring motif in a diverse array of natural products and pharmaceutically active compounds. Its presence often imparts significant biological activity, ranging from antibacterial and anti-inflammatory to anticancer properties.[1][2] The inherent reactivity and electronic properties of the furan nucleus, coupled with the potential for stereoselective functionalization at its various positions, make it an attractive starting point for synthetic endeavors. However, the synthesis of polysubstituted furans can be challenging.[3] This underscores the value of readily available and strategically functionalized furan building blocks like Methyl 5-bromo-2-methylfuran-3-carboxylate.

Strategic Advantages of Methyl 5-bromo-2-methylfuran-3-carboxylate

The utility of Methyl 5-bromo-2-methylfuran-3-carboxylate as a synthetic intermediate stems from the orthogonal reactivity of its functional groups. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions. The methyl ester at the 3-position offers a site for modification through hydrolysis, reduction, or conversion to other functional groups. Finally, the methyl group at the 2-position provides steric and electronic influence on the reactivity of the furan ring.

This trifecta of functionalities allows for a modular and convergent approach to the synthesis of complex targets. The furan core can be elaborated at the 5-position, followed by manipulation of the ester and subsequent reactions at other positions, providing a powerful platform for the rapid generation of molecular diversity.

Key Applications in Total Synthesis: Cross-Coupling Reactions

The most prominent application of Methyl 5-bromo-2-methylfuran-3-carboxylate in total synthesis is its participation in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Heck couplings, are cornerstones of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: A Robust Method for Arylation and Vinylation

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of biaryl and vinyl-substituted furan systems. The reaction of Methyl 5-bromo-2-methylfuran-3-carboxylate with an organoboron reagent in the presence of a palladium catalyst and a base provides a straightforward route to a wide range of substituted furans.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Methyl 5-bromo-2-methylfuran-3-carboxylate

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-heterocycles.[4][5][6]

Materials:

-

Methyl 5-bromo-2-methylfuran-3-carboxylate

-

Aryl- or vinylboronic acid or ester (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 5-bromo-2-methylfuran-3-carboxylate, the boronic acid or ester, the palladium catalyst, and the base.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1 | High |

| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | 12 | Good to High |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 110 | 16 | Good |

Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.

Causality Behind Experimental Choices:

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and turnover numbers. For electron-rich furans, ligands such as SPhos can be particularly effective in promoting the oxidative addition step.

-

Base: The base is required to activate the boronic acid for transmetalation.[7] The choice of base can influence the reaction rate and the tolerance of other functional groups.

-

Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Aprotic polar solvents like DMF or ethereal solvents like dioxane are commonly used.

-

Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation, necessitating the use of an inert atmosphere to prevent catalyst deactivation.

Visualization of the Suzuki-Miyaura Coupling Workflow:

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction: Forging Alkenyl-Furan Linkages

The Heck reaction provides a powerful method for the alkenylation of aryl halides. While less commonly employed for furan functionalization compared to the Suzuki coupling, it remains a valuable tool, particularly for the synthesis of furan-containing stilbene analogues and other conjugated systems.

Protocol 2: General Procedure for the Heck Reaction of Methyl 5-bromo-2-methylfuran-3-carboxylate

This protocol is based on general Heck reaction conditions.

Materials:

-

Methyl 5-bromo-2-methylfuran-3-carboxylate

-

Alkene (1.2 - 2.0 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (1-5 mol%)

-

Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)

-

Base (e.g., Et₃N, K₂CO₃) (1.5 - 3.0 equivalents)

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk tube, dissolve Methyl 5-bromo-2-methylfuran-3-carboxylate, the palladium catalyst, and the phosphine ligand in the anhydrous solvent under an inert atmosphere.

-

Add the alkene and the base to the reaction mixture.

-

Heat the mixture to the desired temperature (typically 80-120 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and filter off any inorganic salts.

-

Dilute the filtrate with an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Application in the Total Synthesis of Marine Natural Products: The Case of (+)-Liphagal

The marine natural product (+)-liphagal, isolated from the sponge Aka coralliphaga, exhibits potent and selective inhibition of the PI3Kα enzyme, making it a compelling target for total synthesis.[8] Its complex tetracyclic core features a highly substituted furan moiety, highlighting the strategic importance of furan chemistry in its construction.

While the reported total syntheses of (+)-liphagal do not explicitly start with Methyl 5-bromo-2-methylfuran-3-carboxylate, the strategies employed are highly instructive and demonstrate the potential of such building blocks.[9][10][11][12] For instance, a key step in several syntheses involves the construction of a polysubstituted furan ring, which could be streamlined by utilizing a pre-functionalized starting material.

Hypothetical Retrosynthetic Analysis Inspired by Liphagal Synthesis:

A plausible synthetic strategy towards a key furan-containing intermediate for liphagal could involve the Suzuki coupling of Methyl 5-bromo-2-methylfuran-3-carboxylate with a suitable boronic acid partner, followed by further functionalization.

Visualization of a Hypothetical Synthetic Step towards a Liphagal Intermediate:

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. researchgate.net [researchgate.net]

- 3. Efforts towards the synthesis of furan containing bioactive compounds [shareok.org]

- 4. researchgate.net [researchgate.net]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. The Catalytic Enantioselective Total Synthesis of (+)-Liphagal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formal total synthesis of (±)-liphagal - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. mdpi.com [mdpi.com]

- 12. stoltz2.caltech.edu [stoltz2.caltech.edu]

Application Notes and Protocols: Methyl 5-bromo-2-methylfuran-3-carboxylate in Agrochemical Synthesis

Introduction: The Furan Scaffold as a Privileged Motif in Modern Agrochemicals

The furan ring system is a cornerstone in the development of novel agrochemicals, prized for its versatile reactivity and its ability to act as a bioisostere for other aromatic moieties.[1][2] This heterocyclic scaffold is integral to a variety of commercial and developmental fungicides, insecticides, and herbicides.[1][3] The electronic properties and conformational flexibility of the furan ring can enhance a molecule's binding affinity to target enzymes and improve its pharmacokinetic profile within the target pest or plant.[2] Specifically, substituted furans are key intermediates in the synthesis of highly active fungicidal compounds.[4] "Methyl 5-bromo-2-methylfuran-3-carboxylate" emerges as a particularly valuable building block in this context. Its strategically placed functional groups—a bromine atom and a methyl ester—offer multiple avenues for synthetic elaboration, making it a versatile precursor for complex agrochemical active ingredients. The bromine atom is an excellent handle for cross-coupling reactions, while the ester can be readily converted into other functional groups, such as amides, which are prevalent in modern fungicides.

This document provides a detailed guide for researchers and synthetic chemists on the synthesis and application of Methyl 5-bromo-2-methylfuran-3-carboxylate in the construction of a key agrochemical class: pyrazole-4-carboxamide fungicides. These compounds are widely recognized for their potent and broad-spectrum fungicidal activity, often targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.

Synthesis of the Key Intermediate: Methyl 5-bromo-2-methylfuran-3-carboxylate

A robust and scalable synthesis of the title compound is paramount for its effective use in agrochemical development. The following protocol is a representative method adapted from established procedures for the synthesis of substituted furan-3-carboxylates.

Experimental Protocol: Synthesis of Methyl 5-bromo-2-methylfuran-3-carboxylate

Reaction Scheme:

Caption: Synthetic pathway for Methyl 5-bromo-2-methylfuran-3-carboxylate.

Step 1: Synthesis of Methyl 2-methylfuran-3-carboxylate

-

To a stirred solution of methyl acetoacetate (1 equivalent) in dry 1,2-dichloroethane, add sulfuryl chloride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 2-chloroacetoacetate.

-

To a suspension of sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) in dry 1,2-dichloroethane, add the crude methyl 2-chloroacetoacetate (1 equivalent) dropwise at 0 °C.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction to room temperature and quench by the slow addition of water.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation or column chromatography on silica gel to afford methyl 2-methylfuran-3-carboxylate.

Step 2: Bromination to Methyl 5-bromo-2-methylfuran-3-carboxylate

-

Dissolve methyl 2-methylfuran-3-carboxylate (1 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of a radical initiator such as AIBN.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Methyl 5-bromo-2-methylfuran-3-carboxylate as a crystalline solid.

Application in the Synthesis of a Pyrazole-4-Carboxamide Fungicide

Methyl 5-bromo-2-methylfuran-3-carboxylate is an excellent precursor for the synthesis of pyrazole-containing fungicides. The furan ring can be converted to a pyrazole ring through a ring-opening and re-cyclization sequence. This section outlines a representative protocol for the synthesis of a fungicidally active pyrazole-4-carboxamide, structurally analogous to commercial succinate dehydrogenase inhibitors (SDHIs).

Experimental Protocol: Synthesis of a Representative Pyrazole-4-Carboxamide Fungicide

Reaction Scheme:

Caption: Synthetic pathway to a pyrazole-4-carboxamide fungicide.

Step 1: Oxidative Ring Opening of the Furan

Causality: This step transforms the furan ring into a 1,4-dicarbonyl compound, which is the necessary precursor for cyclization with hydrazine to form the pyrazole ring.

-

Dissolve Methyl 5-bromo-2-methylfuran-3-carboxylate (1 equivalent) in a mixture of acetonitrile, water, and carbon tetrachloride.

-

Add sodium periodate (4 equivalents) and a catalytic amount of ruthenium(III) chloride hydrate.

-

Stir the mixture vigorously at room temperature for 12-16 hours. The reaction is exothermic and may require cooling.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with isopropanol.

-

Filter the mixture through a pad of celite and wash with ethyl acetate.

-

Separate the organic layer from the filtrate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diketone intermediate.

Step 2: Pyrazole Ring Formation

Causality: The reaction of the 1,4-dicarbonyl intermediate with a substituted hydrazine derivative regioselectively forms the pyrazole ring, a key pharmacophore in many SDHI fungicides.

-

Dissolve the crude diketone from the previous step in ethanol or acetic acid.

-

Add a substituted aryl hydrazine (e.g., 2-chloro-4-fluorophenylhydrazine) (1.1 equivalents).

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

-

If precipitation occurs, collect the solid by filtration. Otherwise, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the corresponding methyl 1-aryl-3-methyl-5-bromopyrazole-4-carboxylate.

Step 3: Saponification of the Ester

Causality: The methyl ester is hydrolyzed to the corresponding carboxylic acid to enable the subsequent amide bond formation.

-

Dissolve the pyrazole ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Acidify the reaction mixture to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pyrazole-4-carboxylic acid.

Step 4: Amide Bond Formation

Causality: The final step involves the coupling of the pyrazole carboxylic acid with a desired aniline derivative to form the active pyrazole-4-carboxamide fungicide.

-

Suspend the pyrazole-4-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene.

-

Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride (1.2 equivalents) at 0 °C.

-

Allow the mixture to stir at room temperature for 1-2 hours to form the acid chloride.

-

In a separate flask, dissolve the desired aniline (e.g., 2-methylaniline) (1.1 equivalents) and a base such as pyridine or triethylamine (1.5 equivalents) in dichloromethane.

-

Cool the aniline solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Wash the reaction mixture with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final N-aryl-1-aryl-3-methyl-5-bromopyrazole-4-carboxamide fungicide.

Data Summary

| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method |

| 1 | Methyl 2-methylfuran-3-carboxylate | 70-80 | >95 | GC-MS, ¹H NMR |

| 2 | Methyl 5-bromo-2-methylfuran-3-carboxylate | 85-95 | >98 | GC-MS, ¹H NMR |

| 3 | Diketone Intermediate | 60-70 (crude) | - | ¹H NMR |

| 4 | Methyl 1-aryl-3-methyl-5-bromopyrazole-4-carboxylate | 75-85 | >97 | LC-MS, ¹H NMR |

| 5 | 1-Aryl-3-methyl-5-bromopyrazole-4-carboxylic acid | 90-98 | >98 | LC-MS, ¹H NMR |

| 6 | N-Aryl-1-aryl-3-methyl-5-bromopyrazole-4-carboxamide | 80-90 | >99 | LC-MS, ¹H NMR, ¹³C NMR |

Conclusion

Methyl 5-bromo-2-methylfuran-3-carboxylate is a highly valuable and versatile intermediate for the synthesis of complex agrochemicals. The protocols detailed herein provide a robust framework for the preparation of this key building block and its subsequent elaboration into a potent pyrazole-4-carboxamide fungicide. The strategic use of the furan ring as a latent 1,4-dicarbonyl system allows for the efficient construction of the critical pyrazole core. The presented methodologies, grounded in established chemical principles, offer a clear and replicable pathway for researchers in the field of agrochemical discovery and development.

References

- Gündüzalp, A. B., Parlakgümüş, G., Uzun, D., Özmen, Ü. Ö., Özbek, N., Sarı, M., & Tunç, T. (2023). Carbonic anhydrase inhibitors: Synthesis, characterization and inhibition activities of furan sulfonylhydrazones against carbonic anhydrase I (hCA I). AlQalam Journal of Medical and Applied Sciences, 6(1), 44-58.

- Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Medicinal Chemistry Research, 29(10), 1863-1872.

- El-Sayed, R., et al. (2014). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 19(9), 14389-14404.

- Montedoro, Farmoplant. (1984). Furan derivatives having fungicide activity.

-

MySkinRecipes. (n.d.). Methyl 5-bromo-2-methylfuran-3-carboxylate. Retrieved from [Link]

- Plem, S.C., Muller, D.M. and Murguía, M.C. (2015) Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5(3), 239-261.

- Nivrutti, P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

-

Biosystems Engineers. (2014). Synthesis of Common Drug Intermediaries from Furfural. Retrieved from [Link]

- RSC Publishing. (2012). NJC. New Journal of Chemistry.

-

Organic Syntheses Procedure. (n.d.). The acid is heated to 50°, and 1 kg. (2.9 moles) of powdered sugar. Retrieved from [Link]